molecular formula C18H11N5O4S B11093175 (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate

Cat. No.: B11093175
M. Wt: 393.4 g/mol
InChI Key: BFLLTAKRZHGXFS-UHFFFAOYSA-N
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Description

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines isoindoline and pyridine moieties, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the isoindoline and pyridine intermediates, followed by their coupling through a sulfanyl linkage. Common reagents used in these reactions include acetic anhydride, sulfur, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry or batch processing. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability. The use of automated reactors and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives. These products can be further utilized in different applications, depending on their chemical properties.

Scientific Research Applications

Chemistry

In chemistry, (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it a valuable tool for investigating cellular processes and pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, including durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to the modulation of cellular pathways. The compound’s ability to form stable complexes with these targets is crucial for its biological activity. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of isoindoline and pyridine moieties. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H11N5O4S

Molecular Weight

393.4 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl 2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanylacetate

InChI

InChI=1S/C18H11N5O4S/c19-6-10-5-11(7-20)16(22-15(10)21)28-8-14(24)27-9-23-17(25)12-3-1-2-4-13(12)18(23)26/h1-5H,8-9H2,(H2,21,22)

InChI Key

BFLLTAKRZHGXFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)CSC3=C(C=C(C(=N3)N)C#N)C#N

Origin of Product

United States

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